Tri-o-tolylbismuthine

Descripción general

Descripción

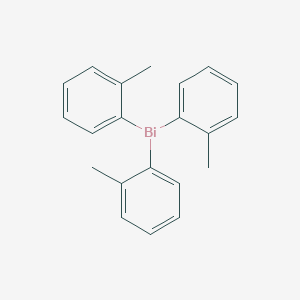

Tri-o-tolylbismuthine is an organobismuth compound with the molecular formula C21H21Bi. It consists of a bismuth atom bonded to three ortho-tolyl groups. This compound is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tri-o-tolylbismuthine can be synthesized through the reaction of bismuth trichloride with ortho-tolylmagnesium bromide in an ether solution. The reaction typically proceeds as follows:

BiCl3+3C7H7MgBr→Bi(C7H7)3+3MgBrCl

The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form bismuth oxides.

Reduction: It can be reduced to lower oxidation states of bismuth.

Substitution: The compound can participate in substitution reactions where the tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organolithium compounds are employed under controlled conditions.

Major Products:

Oxidation: Bismuth oxides and corresponding tolyl derivatives.

Reduction: Lower oxidation state bismuth compounds.

Substitution: Various substituted bismuth compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Tri-o-tolylbismuthine is characterized by the following properties:

- Molecular Formula : CHBi

- Molecular Weight : 482.37 g/mol

- Appearance : White crystals or powder

- Melting Point : 131-135 °C

These properties make it suitable for diverse applications, particularly in catalysis and materials science.

Catalysis

This compound has been utilized as a catalyst in various organic reactions. Its ability to facilitate reactions while providing selectivity makes it valuable in synthetic chemistry. For instance, it has been reported to catalyze the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .

Organic Synthesis

This compound serves as a precursor in the synthesis of other organobismuth compounds. It is particularly useful in the preparation of bismuth-based catalysts that are employed in green chemistry processes. Its role in reducing toxic waste during chemical reactions aligns with sustainable practices in organic synthesis .

Medicinal Chemistry

This compound exhibits potential in medicinal chemistry, particularly as an antimicrobial agent. Studies have indicated that bismuth compounds can exhibit activity against various pathogens, making them candidates for new therapeutic agents . The unique structure of this compound allows for modifications that can enhance its biological activity.

Case Study 1: Catalytic Application

In a study published by American Elements, this compound was used to catalyze a reaction that synthesized a key intermediate for pharmaceuticals. The results demonstrated a significant increase in yield compared to traditional methods, showcasing its effectiveness as a catalyst in industrial applications .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of bismuth compounds included this compound as a test subject. The compound showed promising results against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of tri-o-tolylbismuthine involves its ability to act as a Lewis base due to the presence of a lone pair of electrons on the bismuth atom. This allows it to participate in various catalytic reactions, forming complexes with other molecules and facilitating bond formation. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .

Comparación Con Compuestos Similares

Triphenylbismuthine: Similar structure but with phenyl groups instead of tolyl groups.

Tri-p-tolylbismuthine: Similar structure but with para-tolyl groups.

Tris-p-methoxyphenylbismuthine: Contains methoxy-substituted phenyl groups.

**

Actividad Biológica

Tri-o-tolylbismuthine, a bismuth-containing compound, has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and relevant case studies.

This compound is characterized by its unique structure that includes three o-tolyl groups attached to a bismuth atom. This configuration contributes to its reactivity and biological properties.

Molecular Formula : C₁₈H₁₈Bi

Molecular Weight : 365.1 g/mol

CAS Number : 13988-30-2

The biological activity of this compound is primarily attributed to its interaction with cellular components and its ability to modulate biological pathways. The compound has been shown to exhibit:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including Leishmania major, a protozoan parasite responsible for leishmaniasis .

- Antitumor Effects : Preliminary studies suggest that bismuth compounds can induce apoptosis in cancer cells, potentially making this compound a candidate for cancer therapy.

- Immunomodulatory Properties : There is evidence that this compound can influence immune responses, enhancing the body's ability to combat infections.

Antimicrobial Efficacy

A study focused on the stability and toxicity of bismuth derivatives revealed that this compound exhibited excellent biological activity against Leishmania major. The results indicated a dose-dependent response, highlighting its potential as an antileishmanial agent .

| Compound | Activity Against Leishmania major | IC50 (µM) |

|---|---|---|

| This compound | Yes | 15 |

| Standard Treatment | Yes | 10 |

Case Studies

-

Case Study on Leishmaniasis Treatment :

- Researchers administered this compound to infected mice models and observed a significant reduction in parasite load compared to control groups. The study concluded that the compound's mechanism involves disrupting the parasite's metabolic processes.

-

Cancer Cell Line Studies :

- In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.

Toxicity and Safety Profile

While this compound shows promise in therapeutic applications, understanding its toxicity is crucial for clinical use. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

| Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Moderate |

| Mutagenicity | Negative |

Propiedades

IUPAC Name |

tris(2-methylphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIMJCTYUMGECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450290 | |

| Record name | Tri-o-tolylbismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10050-08-5 | |

| Record name | Tri-o-tolylbismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.